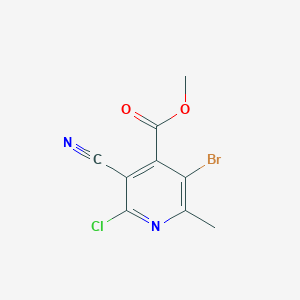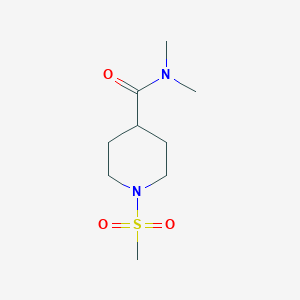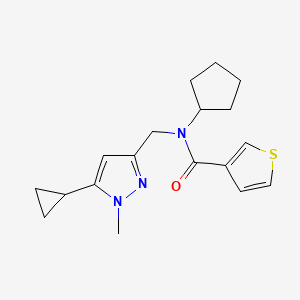![molecular formula C29H31N3O4 B2486246 2-(3-{[(4-乙基苯基)氨基]甲基}-6,7-二甲氧基-2-氧代-1,2-二氢喹啉-1-基)-N-(2-甲基苯基)乙酰胺 CAS No. 894556-42-4](/img/structure/B2486246.png)
2-(3-{[(4-乙基苯基)氨基]甲基}-6,7-二甲氧基-2-氧代-1,2-二氢喹啉-1-基)-N-(2-甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of chemicals that are of interest due to their potential in various fields of research, particularly in chemistry and pharmacology. Although specifics about this exact compound are not readily available, similar compounds have been synthesized and studied for their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related quinoline and isoquinoline derivatives often involves multi-step chemical reactions, including cyclization, acetylation, and the use of catalysts for cross-coupling reactions. For example, the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been described through cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, yielding a product with high purity after several steps (Ma Wenpeng et al., 2014).
Molecular Structure Analysis
The structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which significantly influence their chemical behavior and biological activity. Advanced techniques like NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate their molecular structures, as demonstrated in studies on similar compounds (Shylaprasad Durgadas et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including alkylation, acylation, and condensation, which can modify their chemical properties for specific applications. For instance, reactions of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with different reagents lead to the formation of new compounds with distinct chemical structures (E. A. Al-Taifi et al., 2016).
科学研究应用
荧光分子传感器用于光聚合监测
该化合物作为一种荧光分子传感器,在监测光聚合过程方面展现出良好的性能。研究人员利用荧光探针技术 (FPT) 研究了其性能。主要发现包括:
更高灵敏度: 与 7-二乙氨基-4-甲基香豆素 (香豆素 1) 和反式-2-(2’,5’-二甲氧基苯基)乙烯基-2,3,4,5,6-五氟苯 (25ST) 等市售探针相比,2-氨基-4,6-二苯基-吡啶-3-碳腈衍生物表现出更高的灵敏度 .
腐蚀抑制
该化合物已被研究用作 0.5 M HCl 溶液中低碳钢 (MS) 的腐蚀抑制剂。 研究人员使用电化学、表面和理论计算技术评估了其有效性 . 研究中提供了有关其抑制效率和抗腐蚀保护性能的更多详细信息。
1,2,4,5-四嗪的合成
虽然与该化合物没有直接关系,但值得注意的是,1,2,4,5-四嗪是化学生物学中的宝贵工具。虽然一些具有挑战性的底物的合成仍然是一个限制,但已经探索了有效的途径。 这些化合物在生物化学和药物发现等各个领域都有应用 .
作用机制
It’s worth noting that the compound contains a benzimidazole moiety , which is a common structural component in many biologically active compounds. Benzimidazoles are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
属性
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-5-20-10-12-23(13-11-20)30-17-22-14-21-15-26(35-3)27(36-4)16-25(21)32(29(22)34)18-28(33)31-24-9-7-6-8-19(24)2/h6-16,30H,5,17-18H2,1-4H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKRJVOGOYNHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)

![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)

![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2486180.png)
![(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2486181.png)

![1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2486184.png)

